molecular formula C7H5BrN2O B15229899 4-Bromo-5-hydroxy-6-azaindole CAS No. 1638761-49-5

4-Bromo-5-hydroxy-6-azaindole

Cat. No.: B15229899
CAS No.: 1638761-49-5
M. Wt: 213.03 g/mol
InChI Key: JLUVQQBBLBLSLK-UHFFFAOYSA-N
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Description

4-Bromo-5-hydroxy-6-azaindole is a heterocyclic compound that belongs to the class of azaindoles Azaindoles are known for their significant biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-hydroxy-6-azaindole typically involves the use of pyridine and pyrrole building blocks. One common method includes the metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by intramolecular cyclization . The reaction conditions often involve the use of palladium catalysts and appropriate ligands to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-hydroxy-6-azaindole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or organolithium compounds.

Major Products:

    Oxidation: Formation of 4-bromo-5-oxo-6-azaindole.

    Reduction: Formation of 5-hydroxy-6-azaindole.

    Substitution: Formation of various substituted azaindole derivatives depending on the substituent introduced.

Scientific Research Applications

4-Bromo-5-hydroxy-6-azaindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-hydroxy-6-azaindole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

    4-Bromo-6-azaindole: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    5-Hydroxy-6-azaindole: Lacks the bromine atom, which may influence its chemical properties and applications.

    4-Bromo-5-methyl-6-azaindole:

Uniqueness: 4-Bromo-5-hydroxy-6-azaindole is unique due to the presence of both the bromine atom and the hydroxyl group on the azaindole ring. This combination enhances its reactivity and broadens its range of applications in various fields.

Properties

CAS No.

1638761-49-5

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

4-bromo-1,6-dihydropyrrolo[2,3-c]pyridin-5-one

InChI

InChI=1S/C7H5BrN2O/c8-6-4-1-2-9-5(4)3-10-7(6)11/h1-3,9H,(H,10,11)

InChI Key

JLUVQQBBLBLSLK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CNC(=O)C(=C21)Br

Origin of Product

United States

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